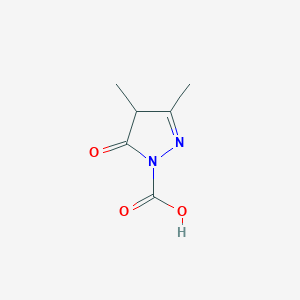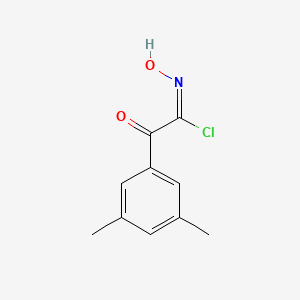
Octanoyloxycarbonyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoyloxycarbonyl octanoate is an ester compound formed from octanoic acid and octanol. It is a medium-chain fatty acid ester that is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octanoyloxycarbonyl octanoate can be synthesized through esterification, where octanoic acid reacts with octanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Octanoyloxycarbonyl octanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid and octanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Octanoic acid and octanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Octanoyloxycarbonyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in studies involving lipid metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of octanoyloxycarbonyl octanoate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes involved in lipid metabolism, affecting the overall metabolic pathways.
Membrane Interaction: The compound can integrate into lipid bilayers, altering membrane fluidity and permeability.
Signal Transduction: It may influence signal transduction pathways by modulating the activity of specific receptors or signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Octanoyloxycarbonyl octanoate can be compared with other medium-chain fatty acid esters such as:
- Butyl octanoate
- Ethyl octanoate
- Methyl octanoate
Uniqueness
This compound is unique due to its specific chain length and ester configuration, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring medium-chain esters with specific solubility and reactivity profiles.
Similar Compounds
- Butyl octanoate : Similar ester but with a butyl group instead of an octyl group.
- Ethyl octanoate : Contains an ethyl group, leading to different solubility and volatility characteristics.
- Methyl octanoate : A shorter ester with a methyl group, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C17H30O5 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
octanoyloxycarbonyl octanoate |
InChI |
InChI=1S/C17H30O5/c1-3-5-7-9-11-13-15(18)21-17(20)22-16(19)14-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
WUVYPLAYXXCICD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC(=O)OC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)





![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)


